molecular formula C16H21N9 B12263300 N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine

N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine

Cat. No.: B12263300
M. Wt: 339.40 g/mol
InChI Key: TWZSDNRZPXTOJR-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine is a complex heterocyclic compound. It features a triazolo-pyrimidine moiety, which is known for its versatile biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine involves multiple steps. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions typically involve heating the reactants in a microwave reactor at 140°C for a few hours .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes like JAK1, JAK2, and PHD-1, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate cellular processes and exert therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other triazolo-pyrimidine derivatives, such as:

N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.

Properties

Molecular Formula

C16H21N9

Molecular Weight

339.40 g/mol

IUPAC Name

N,N-dimethyl-6-[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]pyridazin-3-amine

InChI

InChI=1S/C16H21N9/c1-12-10-15(25-16(19-12)17-11-18-25)24-8-6-23(7-9-24)14-5-4-13(20-21-14)22(2)3/h4-5,10-11H,6-9H2,1-3H3

InChI Key

TWZSDNRZPXTOJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NN=C(C=C4)N(C)C

Origin of Product

United States

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